
(1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a benzyloxy group attached to a cyclopentanol ring, makes it an interesting subject for research and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and benzyl bromide.
Formation of Intermediate: The cyclopentanone is first converted to a cyclopentanol intermediate through reduction reactions.
Introduction of Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl bromide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
(1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the benzyloxy group to a benzyl alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentanols, cyclopentanones, and cyclopentylamines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol: This compound shares a similar benzyloxy group but has an additional epoxy group and a different ring structure.
(1R,2R,4R,6R)-6-O-(2-hydroxyethyl)cyclohexane-1,2,4,6-tetraol: This compound has a similar cyclohexane ring but with multiple hydroxyl groups and a hydroxyethyl substituent.
Uniqueness
(1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
(1R,2R,4R)-2-amino-4-phenylmethoxycyclopentan-1-ol |
InChI |
InChI=1S/C12H17NO2/c13-11-6-10(7-12(11)14)15-8-9-4-2-1-3-5-9/h1-5,10-12,14H,6-8,13H2/t10-,11-,12-/m1/s1 |
InChIキー |
JCGDAFGJVGSHBY-IJLUTSLNSA-N |
異性体SMILES |
C1[C@H](C[C@H]([C@@H]1N)O)OCC2=CC=CC=C2 |
正規SMILES |
C1C(CC(C1N)O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062866.png)
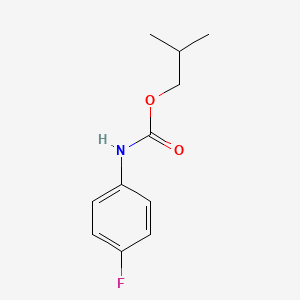
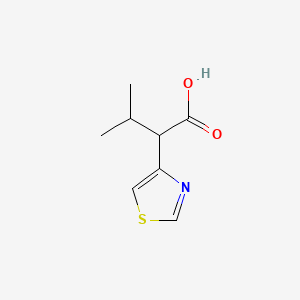

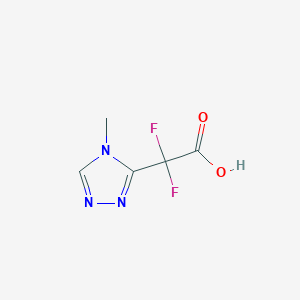
![3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13062886.png)


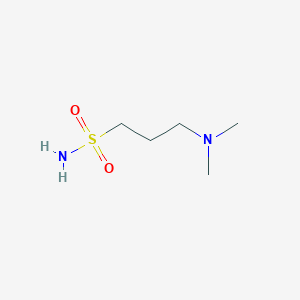
![2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13062915.png)
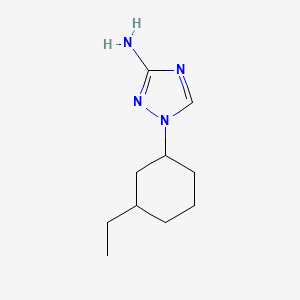
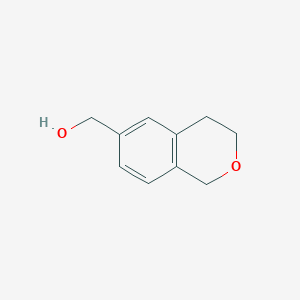
![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)

